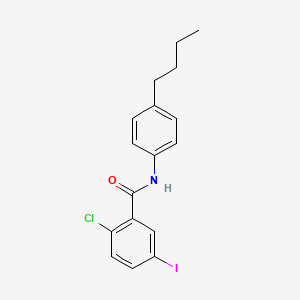
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as IMPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMPA is a member of the acrylamide family and has a molecular formula of C26H27NO2.
Mecanismo De Acción
The mechanism of action of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is not fully understood, but it is believed to act on various targets in the body, including enzymes and receptors. N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to bind to the opioid receptors in the brain, which are involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to possess anti-inflammatory and analgesic properties in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to have a neuroprotective effect in animal models of Parkinson's disease. However, the exact biochemical and physiological effects of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, one of the limitations of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide. One area of research is the development of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of research is the use of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide as a building block for the synthesis of functional materials with unique properties. Finally, the study of the mechanism of action of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide and its biochemical and physiological effects will provide valuable insights into its potential applications in various fields.
Métodos De Síntesis
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide can be synthesized via the Knoevenagel condensation reaction between 4-isopropylbenzaldehyde, 4-methoxybenzaldehyde, and phenylacetic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent, such as ethanol. The product is then purified using column chromatography to obtain pure N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to possess anti-inflammatory, analgesic, and anticancer properties. In material science, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been used as a building block for the synthesis of functional materials, such as polymers and metal-organic frameworks. In organic electronics, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been used as a dopant for the fabrication of organic light-emitting diodes.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-phenyl-N-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-18(2)20-11-13-22(14-12-20)26-25(27)24(21-7-5-4-6-8-21)17-19-9-15-23(28-3)16-10-19/h4-18H,1-3H3,(H,26,27)/b24-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBPHKMEJVLFCL-JJIBRWJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methoxyphenyl)-2-phenyl-N-(4-propan-2-ylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-benzyl-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5091495.png)
![2-methyl-3-phenyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091511.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-butoxybenzamide](/img/structure/B5091523.png)


![4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5091531.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5091533.png)
![1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5091538.png)
![6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5091541.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5091547.png)
![N-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5091551.png)
![2-{4-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5091556.png)
![1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5091563.png)